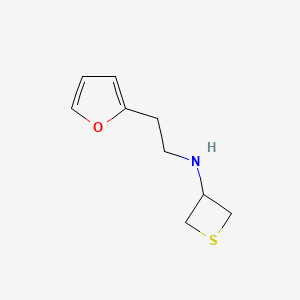

N-(2-(Furan-2-yl)ethyl)thietan-3-amine

Description

N-(2-(Furan-2-yl)ethyl)thietan-3-amine is a heterocyclic amine featuring a thietane (three-membered sulfur-containing ring) moiety linked to a furan-substituted ethylamine group. Its molecular structure combines the electron-rich aromatic furan ring with the strained thietane system, which may confer unique physicochemical and pharmacological properties.

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

N-[2-(furan-2-yl)ethyl]thietan-3-amine |

InChI |

InChI=1S/C9H13NOS/c1-2-9(11-5-1)3-4-10-8-6-12-7-8/h1-2,5,8,10H,3-4,6-7H2 |

InChI Key |

IAHUVBAXGHWFOM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NCCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Furan-2-yl)ethyl)thietan-3-amine typically involves the reaction of furan derivatives with thietan derivatives under specific conditions. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reactions are often carried out in a microwave reactor to optimize reaction time and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Furan-2-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(2-(Furan-2-yl)ethyl)thietan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Furan-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

(a) JWS (N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-4-nitropyridazin-3-amine)

- Structure: Contains a dimethylaminomethyl-furan group linked to a thioethylamine chain and a nitropyridazine ring.

- Synthesis : Prepared via multistep reactions involving reductive amination and nucleophilic substitution .

- Activity : Acts as a potent acetylcholinesterase (AChE) inhibitor, with binding modes similar to donepezil, a drug used for Alzheimer’s disease .

(b) Ranitidine Diamine Hemifumarate (Related Compound A)

- Structure : Features a furan-methylamine core with a sulfanyl-ethylamine side chain.

- Synthesis : Derived from ranitidine intermediates via hydrolysis and salt formation .

- Activity : A byproduct in ranitidine synthesis; lacks the nitroacetamide group critical for H₂ receptor antagonism.

- Key Difference : The thietane ring in the target compound may introduce steric strain, altering receptor binding compared to ranitidine’s linear sulfonyl group .

(c) (3S)-3-(Furan-2-yl)-N-(2-(methylthio)ethyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine

- Structure : Spirocyclic amine with a furan group and methylthioethyl side chain.

- Synthesis : Automated solid-phase synthesis using iSnAP resin, yielding isomers with 7–8% efficiency .

- Spectral Data : HRMS and NMR confirm spirocyclic geometry, distinct from the planar thietane system.

Thietane-Containing Analogues

(a) Thiazole Derivatives (e.g., 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

- Structure : Thiazole ring with morpholine and pyridine substituents.

- Synthesis : Mannich-type reactions involving formaldehyde and amines .

- Activity : Moderate antimicrobial activity against bacterial/fungal strains.

- Key Difference: The thiazole’s aromaticity contrasts with the non-aromatic, strained thietane, affecting electronic properties and bioactivity .

Physicochemical and Spectral Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.